2-Chloro-3-methylaniline chemical properties and structure
2-Chloro-3-methylaniline chemical properties and structure
An In-depth Technical Guide to 2-Chloro-3-methylaniline: Chemical Properties, Structure, and Experimental Protocols
Introduction
2-Chloro-3-methylaniline, also known as 2-chloro-3-methylbenzenamine, is an organic compound that serves as a crucial intermediate in various industrial and research applications.[1] Its unique molecular structure, featuring a chlorinated and methylated aniline (B41778) core, makes it a versatile building block in the synthesis of agrochemicals, dyes, pigments, and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental methodologies related to 2-Chloro-3-methylaniline, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The molecular structure of 2-Chloro-3-methylaniline consists of a benzene (B151609) ring substituted with a chlorine atom at position 2, a methyl group at position 3, and an amine group at position 1.[1]
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IUPAC Name: 2-chloro-3-methylaniline[1][]
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Synonyms: 2-chloro-3-methylbenzenamine, 6-chloro-m-toluidine[1]
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Molecular Formula: C₇H₈ClN[1][]
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Canonical SMILES: CC1=C(C(=CC=C1)N)Cl[1][]
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InChI Key: RQRKMXABSUYQBV-UHFFFAOYSA-N[]
Chemical and Physical Properties
The physicochemical properties of 2-Chloro-3-methylaniline are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Weight | 141.60 g/mol | [1][] |
| Appearance | Liquid at room temperature | [1][] |
| Boiling Point | 219.8°C (at 760 mmHg) | [1] |
| Density | 1.2 g/cm³ | [1] |
| LogP (Partition Coefficient) | 2.37 | [1] |
| Refractive Index | n20/D 1.588 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2-Chloro-3-methylaniline are critical for its practical application. The following sections provide protocols for common synthetic routes and analytical procedures.
Synthesis Protocols
1. Sulfur-Mediated Reduction of 2-Chloro-6-nitrotoluene (B1664060)
This method provides a scalable synthesis with high purity.[1]
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Reactants: 2-chloro-6-nitrotoluene, sulfur, sodium bicarbonate.[1]
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Solvent: N,N-dimethylformamide (DMF).[1]
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Molar Ratios:
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Procedure:
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Combine 2-chloro-6-nitrotoluene, sulfur, sodium bicarbonate, and DMF in a reaction vessel.
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Heat the mixture to a temperature between 110–140°C.[1]
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Maintain the reaction for 10–24 hours.[1]
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After the reaction is complete, filter the mixture to remove solid by-products.[1]
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Isolate the final product via vacuum distillation.[1]
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Yield and Purity: This method can achieve yields of 77% to 85% with a purity of 99%.[1]
2. Catalytic Hydrogenation of 2-Chloro-6-nitrotoluene
This is a clean and highly efficient method for producing 2-Chloro-3-methylaniline.[1]
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Reactants: 2-chloro-6-nitrotoluene, hydrogen gas.[1]
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Catalyst: Typically Palladium on carbon (Pd/C) or other noble metal catalysts.[1]
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Solvent: Various organic solvents or aqueous mixtures.[1]
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Procedure:
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Dissolve 2-chloro-6-nitrotoluene in a suitable solvent in a pressure-rated reaction vessel.
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Add the catalyst to the mixture.
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Pressurize the vessel with hydrogen gas to a moderate pressure.
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Maintain the reaction at a mild to moderate temperature (e.g., room temperature to 80°C).[1]
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Monitor the reaction until completion.
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Filter off the catalyst.
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Remove the solvent under reduced pressure to obtain the product.
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Yield and Purity: Under optimized conditions, this process can yield approximately 95% of the product with a purity exceeding 99%.[1]
Analytical Protocol: Gas Chromatography (GC)
The concentration of 2-Chloro-3-methylaniline in environmental or waste samples can be determined using gas chromatography with a nitrogen-phosphorus detector (NPD), as adapted from EPA Method 8131 for aniline derivatives.[5]
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Instrumentation: Gas chromatograph equipped with a capillary column and a nitrogen-phosphorus detector.[5]
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Sample Preparation:
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For aqueous samples, perform a solvent extraction using an appropriate method like Method 3510 (separatory funnel) or 3520 (continuous liquid-liquid extraction) at a pH > 11.[5]
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For solid samples, use extraction methods such as 3540, 3541, 3545, or 3550 with a methylene (B1212753) chloride/acetone (1:1) mixture.[5]
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If necessary, perform a cleanup of the extract using Method 3620 (Florisil Column Cleanup) to remove interferences.[5]
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GC Conditions (General Guidance):
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Injector Temperature: 200-250°C
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Detector Temperature: 250-300°C
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Carrier Gas: Helium or Nitrogen
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Temperature Program: An initial temperature of 60-80°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 200-250°C.
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Identification and Quantification:
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Identify 2-Chloro-3-methylaniline by comparing the retention time of the peak in the sample chromatogram with that of a known standard.
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Quantify the concentration using a calibration curve generated from standards of known concentrations.
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For unfamiliar samples, it is highly recommended to confirm the compound's identity using a secondary technique such as gas chromatography-mass spectrometry (GC/MS).[5]
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Visualizations
The following diagrams illustrate key processes and relationships involving 2-Chloro-3-methylaniline.
Caption: A flowchart of the sulfur-mediated synthesis of 2-Chloro-3-methylaniline.
Caption: Common chemical transformations of 2-Chloro-3-methylaniline.
Safety and Handling
2-Chloro-3-methylaniline is classified as a substance that can cause skin and serious eye irritation, and may cause an allergic skin reaction.[6][7] Proper safety precautions are essential when handling this chemical.
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Personal Protective Equipment (PPE):
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Handling:
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Storage:
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First Aid:
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In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[8]
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
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If inhaled: Move the person into fresh air.[6]
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If swallowed: Rinse mouth with water and consult a physician.[6]
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Conclusion
2-Chloro-3-methylaniline is a valuable chemical intermediate with well-defined properties and established synthetic routes. This guide provides essential technical information, including its chemical structure, physical properties, detailed experimental protocols for its synthesis and analysis, and crucial safety guidelines. The provided visualizations offer a clear understanding of its synthetic workflow and reactivity, serving as a practical resource for professionals in research and development.
References
- 1. 2-Chloro-3-methylaniline | 29027-17-6 | Benchchem [benchchem.com]
- 3. aobchem.com [aobchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. epa.gov [epa.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
